2-(2-氟苯基)乙酰胺

描述

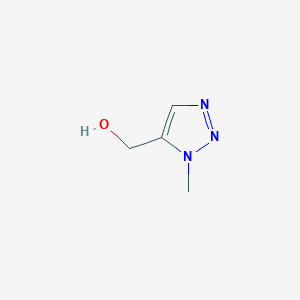

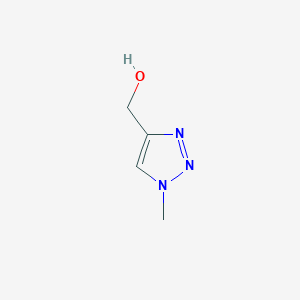

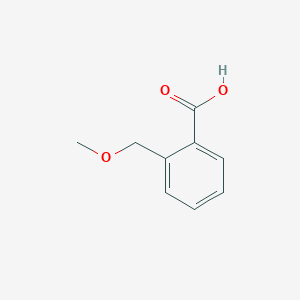

2-(2-Fluorophenyl)acetamide is a compound with the CAS Number: 326-63-6 . It has a molecular weight of 153.16 . The compound is in powder form .

Synthesis Analysis

The synthesis of 2-(2-Fluorophenyl)acetamide and related compounds has been studied . The title compound was synthesized by a new method at the interface of aqueous solutions of LiOH and penta-fluoro-phenyl-aceto-nitrile .Molecular Structure Analysis

The molecular structure of 2-(2-Fluorophenyl)acetamide has been examined by single-crystal X-ray diffraction and Hirshfeld surface analysis . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The antiviral potency of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro-phenyl)acetamide has been investigated by docking against SARS-CoV-2 protein .Physical And Chemical Properties Analysis

2-(2-Fluorophenyl)acetamide is a powder with a melting point of 157-160°C . It has a molecular weight of 153.15 g/mol . The compound has a topological polar surface area of 43.1 Ų .科学研究应用

Pharmacology: Antiviral and Antimicrobial Applications

2-(2-Fluorophenyl)acetamide: has shown potential in pharmacological research due to its structural similarity to bioactive aromatic compounds containing the indole nucleus . Indole derivatives, which share a common framework with 2-(2-Fluorophenyl)acetamide , are known for their diverse biological activities, including antiviral and antimicrobial properties . This compound could be used as a precursor in synthesizing new indole derivatives for drug development.

Material Science: Advanced Material Synthesis

In material science, 2-(2-Fluorophenyl)acetamide serves as a building block for creating advanced materials . Its molecular structure can be incorporated into polymers or coatings to impart specific chemical properties, such as enhanced durability or resistance to environmental factors.

Chemical Synthesis: Intermediate for Complex Molecules

This compound is utilized as an intermediate in the synthesis of more complex chemical entities . Its reactivity allows for the introduction of fluorine-containing moieties into target molecules, which is particularly valuable in the development of pharmaceuticals and agrochemicals.

Analytical Chemistry: Chromatography and Spectroscopy

2-(2-Fluorophenyl)acetamide: is relevant in analytical chemistry, particularly in chromatography and mass spectrometry, due to its well-defined mass spectrum and phase change data . It can be used as a standard or reference compound in analytical methods to identify or quantify other substances.

Life Sciences: Biological Studies

In life sciences, 2-(2-Fluorophenyl)acetamide may play a role in biological studies due to its potential biological activity. It could be used in assays to study its interaction with biological molecules or as a part of a larger study on fluorinated compounds in living organisms .

Chromatography Research: Method Development

The compound’s distinct chemical properties make it suitable for use in developing new chromatographic methods. It can be used to test the efficacy of chromatographic columns and to optimize separation techniques in research settings .

作用机制

安全和危害

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

未来方向

属性

IUPAC Name |

2-(2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSDMLCYBAQMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483293 | |

| Record name | 2-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

326-63-6 | |

| Record name | 2-Fluorobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 2-(2-Fluorophenyl)acetamide scaffold in drug discovery?

A: The 2-(2-Fluorophenyl)acetamide scaffold has emerged as a promising building block in medicinal chemistry, particularly in the search for novel antifungal agents. Studies have shown that incorporating this scaffold into larger molecules can lead to compounds with enhanced synergistic antifungal activity when combined with existing drugs like fluconazole. [] This suggests that the 2-(2-Fluorophenyl)acetamide moiety may play a crucial role in overcoming drug resistance in fungal infections.

Q2: How does the structure of 2-(2-Fluorophenyl)acetamide relate to its biological activity?

A: While the provided research doesn't specifically delve into the mechanism of action of 2-(2-Fluorophenyl)acetamide as an antifungal, it does highlight the importance of structural modifications for activity. Research focusing on berberine analogs, which share some structural similarities with 2-(2-Fluorophenyl)acetamide derivatives, suggests that the presence of specific substituents on the phenyl ring can significantly impact antifungal activity. [] This highlights the need for further structure-activity relationship (SAR) studies to optimize the antifungal potency and selectivity of compounds containing the 2-(2-Fluorophenyl)acetamide scaffold.

Q3: What analytical techniques have been used to characterize 2-(2-Fluorophenyl)acetamide and its derivatives?

A: While the provided research doesn't explicitly detail the analytical methods used, it's highly likely that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were employed to confirm the structure and purity of synthesized compounds. [, ] Additionally, X-ray crystallography was used to determine the crystal structure and hydrogen bonding patterns of N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide, offering insights into the three-dimensional arrangement of a closely related molecule. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。